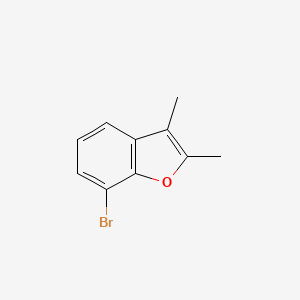

7-Bromo-2,3-dimethyl-1-benzofuran

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

5791-90-2 |

|---|---|

Fórmula molecular |

C10H9BrO |

Peso molecular |

225.08 g/mol |

Nombre IUPAC |

7-bromo-2,3-dimethyl-1-benzofuran |

InChI |

InChI=1S/C10H9BrO/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5H,1-2H3 |

Clave InChI |

CLDAOLNCPPLSAU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(OC2=C1C=CC=C2Br)C |

Origen del producto |

United States |

Chemical Reactivity and Transformations of 7 Bromo 2,3 Dimethyl 1 Benzofuran

Reactivity of the Benzofuran (B130515) Heterocycle

The benzofuran ring system, consisting of a fused benzene (B151609) and furan (B31954) ring, exhibits reactivity characteristic of both aromatic and heterocyclic compounds. The electron-donating nature of the furan oxygen significantly influences the reactivity of the entire molecule.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

Electrophilic aromatic substitution (EAS) on the benzofuran ring system is a common transformation. The regiochemical outcome of such reactions on 7-Bromo-2,3-dimethyl-1-benzofuran is determined by the directing effects of the substituents already present on the benzene moiety.

The furan oxygen acts as a powerful activating and ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic system. youtube.com The positions ortho and para to the furan oxygen are C7 and C5, respectively. In this molecule, the C7 position is already occupied by a bromine atom. Therefore, the primary site for electrophilic attack is strongly directed to the C5 position.

The bromine atom at C7 is a deactivating group but is also ortho, para-directing. youtube.com It directs incoming electrophiles to the C6 (ortho) and C4 (para) positions. However, the activating effect of the furan oxygen is generally dominant over the deactivating effect of the halogen. Consequently, electrophilic substitution is expected to occur preferentially at the C5 position, which is activated by the furan oxygen, rather than at the positions activated by the bromine atom. Studies on the electrophilic bromination of unsubstituted benzofuran have shown that substitution occurs selectively at the C5 position, supporting this predicted regioselectivity. researchgate.net

Reactions Involving the Furan Ring

The furan portion of the benzofuran system, specifically the C2-C3 double bond, is susceptible to various reactions, particularly oxidation. The presence of electron-donating methyl groups at both the C2 and C3 positions increases the electron density of this double bond, making it reactive towards specific oxidizing agents.

Photooxygenation of 2,3-dimethylbenzofuran (B1586527), for instance, occurs readily at the C2=C3 double bond. researchgate.net This reaction, typically involving singlet oxygen, leads to the formation of an unstable dioxetane intermediate. This intermediate can then isomerize at room temperature to yield ring-opened products, such as 2-acetoxy acetophenone. researchgate.net Other oxidizing agents, including dioxiranes and peracids, can also be employed to effect the oxyfunctionalization of the furan ring, potentially leading to epoxide intermediates which are valuable for further synthetic transformations. acs.org Catalytic oxidation using systems like Mn(III)/Co(II) can also lead to the oxidative ring-opening of the furan moiety. rsc.org

Transformations Involving the Bromine Substituent

The bromine atom at the C7 position is a key functional handle for modifying the molecule, primarily through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on an aryl halide like this compound is generally a challenging transformation. wikipedia.org The SNAr reaction typically proceeds via an addition-elimination mechanism, which requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the bromine atom). youtube.combyjus.comchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

In this compound, there are no such strong electron-withdrawing groups on the benzene ring. The existing substituents (furan oxygen and methyl groups) are electron-donating. Therefore, the standard SNAr pathway is energetically unfavorable.

An alternative pathway for nucleophilic substitution on unactivated aryl halides involves the formation of a highly reactive benzyne (B1209423) intermediate under conditions of very strong base (e.g., sodium amide, NaNH₂) and high temperatures. chemistrysteps.com This elimination-addition mechanism could theoretically lead to the substitution of the bromine atom, but it often results in a mixture of regioisomers, as the incoming nucleophile can attack either carbon of the triple bond.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom at C7 serves as an excellent electrophilic partner in a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the straightforward introduction of diverse molecular fragments onto the benzofuran core. Halogen-substituted benzofurans are widely used as substrates in these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. This reaction is a powerful tool for vinylation of the benzofuran ring at the C7 position.

Sonogashira Coupling: This coupling reaction joins the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is the most common method for introducing alkynyl groups onto an aromatic ring.

The following table summarizes representative conditions for these key cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | General Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 7-Ar'-2,3-dimethyl-1-benzofuran |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 7-Vinyl-2,3-dimethyl-1-benzofuran |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | 7-Alkynyl-2,3-dimethyl-1-benzofuran |

Reactions at the Methyl Groups

The two methyl groups at the C2 and C3 positions of the furan ring also present opportunities for chemical modification, most notably through halogenation reactions. The regioselectivity of these reactions is highly dependent on the reaction mechanism.

Research on the chlorination and bromination of 2,3-dimethylbenzofuran has shown that side-chain substitution is the predominant outcome. rsc.org The site of halogenation is dictated by whether the reaction proceeds through an ionic or a free-radical pathway.

Ionic Mechanism: Under conditions that favor a heterolytic (ionic) mechanism, halogenation occurs preferentially at the C3-methyl group to yield 3-(halomethyl)-2-methylbenzofuran. rsc.org

Free-Radical Mechanism: When the reaction is initiated by light or radical initiators (e.g., AIBN), favoring a homolytic (free-radical) mechanism, halogenation occurs at the C2-methyl group, leading to 2-(halomethyl)-3-methylbenzofuran as the major product. rsc.org This selectivity is consistent with the greater stability of the benzylic-type radical that would be formed at the C2 position.

These halogenated methyl derivatives are versatile intermediates themselves, capable of undergoing subsequent nucleophilic substitution reactions to introduce a wide variety of other functional groups.

Oxidation Reactions

The oxidation of the 2,3-dimethylbenzofuran scaffold can lead to a variety of products, depending on the oxidant and reaction conditions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related structures. Oxidation can target the furan ring, leading to ring-opened products, or the methyl groups, resulting in functionalized side chains.

For instance, the oxidation of 2,3-dimethyl-2-butene, a structurally related alkene, in a one-pot, three-step process at room temperature yields cleaved products. researchgate.net This suggests that under similar strong oxidizing conditions, the furan ring of this compound could undergo oxidative cleavage.

Moreover, the use of reagents like m-chloroperbenzoic acid (mCPBA) in the presence of an acid catalyst can lead to the formation of 2-arylbenzofurans from 2-hydroxystilbenes via an oxidative cyclization, highlighting the susceptibility of the benzofuran system to oxidative transformations. nih.gov

| Reactant System | Oxidizing Agent(s) | Key Transformation | Potential Product Type from this compound |

| 2,3-dimethyl-2-butene | Mn(ClO4)2·6H2O, H2O2, NaIO4 | Oxidative cleavage of C=C bond | Ring-opened dicarbonyl compound |

| 2-hydroxystilbenes | m-chloroperbenzoic acid, PhI(OAc)2 | Oxidative cyclization | Further oxidized benzofuran derivatives |

Functionalization via Radical Pathways

The methyl groups of this compound are susceptible to functionalization through free-radical pathways, particularly halogenation. Studies on the chlorination and bromination of 2,3-dimethylbenzofuran have shown that the reaction mechanism dictates the regioselectivity of the substitution. rsc.org

Under conditions that favor a free-radical mechanism, such as the presence of UV light or a radical initiator, halogenation predominantly occurs at the 2-methyl group. This is because the resulting benzylic radical is stabilized by resonance with the furan ring. Conversely, an ionic mechanism tends to favor substitution at the 3-methyl group.

N-Bromosuccinimide (NBS) is a common reagent used for allylic and benzylic bromination via a radical pathway. youtube.comyoutube.comyoutube.com The use of NBS with a radical initiator like AIBN (azobisisobutyronitrile) or light would be expected to selectively brominate the 2-methyl group of this compound.

| Reaction Type | Reagent(s) | Position of Functionalization | Predominant Product |

| Free-Radical Halogenation | Cl2 or Br2, light (hν) | 2-methyl group | 7-Bromo-2-(halomethyl)-3-methyl-1-benzofuran |

| Ionic Halogenation | Cl2 or Br2, dark | 3-methyl group | 7-Bromo-3-(halomethyl)-2-methyl-1-benzofuran |

| Radical Bromination | N-Bromosuccinimide (NBS), initiator | 2-methyl group | 7-Bromo-2-(bromomethyl)-3-methyl-1-benzofuran |

Redox Chemistry of the Benzofuran System

The redox chemistry of the benzofuran system is integral to many of its synthetic transformations. The electron-rich nature of the benzofuran ring allows it to participate in oxidation-reduction reactions, often catalyzed by transition metals. For example, gold catalysts have been utilized for their ability to activate carbophilic acidity in the synthesis of benzofuran heterocycles, showcasing the oxidation-reduction characteristics of the metal in concert with the benzofuran precursor. acs.orgnih.gov

Palladium-catalyzed reactions are also prevalent in the synthesis and functionalization of benzofurans. acs.orgnih.gov These processes often involve oxidative addition and reductive elimination steps, highlighting the redox activity of both the metal catalyst and the benzofuran substrate or its precursors. For instance, the synthesis of benzoyl-substituted benzofurans can be achieved via a palladium acetate-catalyzed reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. acs.orgnih.gov

Cycloaddition and Pericyclic Reactions

The benzofuran ring system can participate in cycloaddition and pericyclic reactions, although these are less common than electrophilic substitution reactions. The furan moiety can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with reactive dienophiles. However, the aromaticity of the benzene ring can reduce the dienophilic character of the furan double bonds.

More relevant to substituted benzofurans are sigmatropic rearrangements, a class of pericyclic reactions. For example, a nih.govnih.gov-sigmatropic rearrangement has been proposed in the synthesis of substituted benzofurans from O-arylsulfoxonium species. researchgate.net Electrocyclizations, another type of pericyclic reaction, are also key steps in the synthesis of some complex molecules containing cyclohexene (B86901) rings, which can be conceptually related to the dihydrobenzofuran system. youtube.com

While specific examples involving this compound are scarce, the underlying principles of pericyclic reactions suggest that under appropriate thermal or photochemical conditions, it could potentially undergo such transformations, especially if the substituents are modified to facilitate these reaction pathways. ox.ac.uk

| Pericyclic Reaction Type | General Reactant Features | Potential for this compound |

| [4+2] Cycloaddition | Benzofuran as diene, reactive dienophile | Possible, but may require harsh conditions due to aromaticity |

| nih.govnih.gov-Sigmatropic Rearrangement | Precursors with appropriately placed allylic systems | Applicable for the synthesis of functionalized derivatives |

| Electrocyclization | Conjugated triene systems | Relevant in synthetic routes to related polycyclic structures |

Spectroscopic and Structural Characterization of 7 Bromo 2,3 Dimethyl 1 Benzofuran and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 7-Bromo-2,3-dimethyl-1-benzofuran provides valuable information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the furan (B31954) ring oxygen. The methyl protons at the C2 and C3 positions are expected to appear as sharp singlets in the upfield region.

Specific chemical shift assignments for the protons of this compound are determined through detailed spectral analysis. For comparison, the ¹H NMR spectrum of the related compound, 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, shows distinct signals for its protons. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

| H-5 | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

| H-6 | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

| 2-CH₃ | [Data not available in search results] | s | |

| 3-CH₃ | [Data not available in search results] | s |

Solvent: CDCl₃

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The number of signals in the spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents. The quaternary carbons, such as C3a, C7a, C2, and C3, can be identified by their characteristic chemical shifts and the absence of attached protons.

The chemical shifts for the carbon atoms of this compound are assigned based on established correlations and comparison with related structures.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | [Data not available in search results] |

| C-3 | [Data not available in search results] |

| C-3a | [Data not available in search results] |

| C-4 | [Data not available in search results] |

| C-5 | [Data not available in search results] |

| C-6 | [Data not available in search results] |

| C-7 | [Data not available in search results] |

| C-7a | [Data not available in search results] |

| 2-CH₃ | [Data not available in search results] |

| 3-CH₃ | [Data not available in search results] |

Solvent: CDCl₃

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is utilized. These techniques reveal correlations between different nuclei, providing a comprehensive picture of the molecule's connectivity and spatial arrangement. researchgate.netemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps in tracing out the spin systems within the molecule, such as the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu It is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. It provides crucial information about the stereochemistry and conformation of the molecule.

The application of these advanced NMR techniques to benzofuran (B130515) derivatives has been demonstrated in various studies, allowing for the complete structural characterization of complex molecules. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. youtube.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bonds present.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: From the methyl groups, expected in the 2960-2850 cm⁻¹ region. pressbooks.pub

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring. libretexts.org

C-O-C stretching: The ether linkage in the furan ring will give rise to a strong absorption band, typically in the 1250-1050 cm⁻¹ range. libretexts.org

C-Br stretching: The presence of the bromine atom is indicated by a strong absorption in the fingerprint region, usually below 690 cm⁻¹. researchgate.net

The IR spectra of related benzofuranone compounds have been studied, providing a basis for the interpretation of the spectrum of this compound. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2960-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O-C (ether) | Stretching | 1250-1050 |

| C-Br | Stretching | < 690 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often give rise to strong Raman signals.

For this compound, Raman spectroscopy can be particularly useful for observing the vibrations of the benzofuran ring system and the C-Br bond. Theoretical studies on furan and its derivatives have shown that Raman spectra can effectively characterize the ring's symmetric and asymmetric stretching vibrations. globalresearchonline.net The study of the Raman spectra of similar bicyclic heteroatomic molecules, such as 2(3H)-benzofuranone, has demonstrated the utility of this technique in assigning fundamental vibrational modes. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₀H₉BrO), the molecular ion peak in an electron ionization (EI) mass spectrum would be expected to appear as a characteristic doublet. nih.gov This is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.info Consequently, two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, would be observed, confirming the presence of a single bromine atom in the molecule.

The fragmentation of benzofuran derivatives is influenced by the stability of the benzofuran ring and the nature of its substituents. The primary fragmentation pathways for this compound would likely involve the loss of substituents from the parent molecule. Key fragmentation steps are expected to include:

Loss of a methyl group (-CH₃): This would result in a fragment ion [M-CH₃]⁺. This is a common fragmentation for methylated aromatic compounds.

Loss of a bromine radical (-Br): Cleavage of the C-Br bond would yield the [M-Br]⁺ fragment.

Loss of carbon monoxide (-CO): Following the initial fragmentation, the resulting ions can undergo further rearrangement and loss of stable neutral molecules like CO, a characteristic fragmentation for furan-containing rings.

A hypothetical fragmentation pattern based on these principles is outlined in the table below.

| Fragment Ion | Proposed Structure | Description |

| [C₁₀H₉BrO]⁺ | Molecular Ion | The intact molecule with one electron removed. Appears as a 1:1 doublet for ⁷⁹Br and ⁸¹Br isotopes. |

| [C₉H₆BrO]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| [C₁₀H₉O]⁺ | [M-Br]⁺ | Loss of a bromine radical from the molecular ion. |

| [C₉H₉Br]⁺ | [M-CO]⁺ | Loss of carbon monoxide from the molecular ion, indicative of furan ring cleavage. |

This table is illustrative and based on general fragmentation patterns of related compounds.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, X-ray crystallography data from analogous substituted benzofurans provide significant insight into its likely solid-state structure. asianpubs.orgresearchgate.netresearchgate.net

The core of this compound consists of a fused benzene and furan ring system. X-ray diffraction studies on various benzofuran derivatives consistently show that this bicyclic system is essentially planar. asianpubs.orgresearchgate.net The methyl groups at positions 2 and 3, and the bromine atom at position 7, will lie nearly in the same plane as the benzofuran ring.

The bond lengths and angles would be expected to conform to those of other substituted benzofurans. The C-Br bond length will be a key parameter, and distortions in the benzene ring's geometry may occur due to the electronic effects of the fused furan ring and the bulky bromine substituent. Studies on other brominated aromatic compounds can provide reference values for these parameters.

The arrangement of molecules in the crystal lattice is dictated by non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to govern its crystal packing:

π–π Stacking: The planar aromatic benzofuran rings are expected to facilitate π–π stacking interactions, where the rings of adjacent molecules align face-to-face or offset. This is a common packing motif in aromatic compounds. asianpubs.orgrsc.org

Halogen Bonding: The bromine atom at the 7-position can act as a halogen bond donor. This is an attractive interaction between the electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule, such as the furan oxygen or the π-system of a neighboring ring (C-Br···O or C-Br···π). researchgate.netnih.gov These interactions significantly influence the crystal architecture. nih.gov

C-H···π Interactions: Hydrogen atoms from the methyl groups or the aromatic ring can interact with the π-electron cloud of a neighboring benzofuran ring system, further stabilizing the crystal structure. asianpubs.org

Weak Hydrogen Bonds: Interactions such as C-H···O, involving the furan oxygen as an acceptor, are also likely to be present, contributing to the formation of a stable three-dimensional network. asianpubs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be characteristic of a substituted benzofuran system. The parent compound, benzofuran, displays absorption bands in the UV region arising from π → π* electronic transitions within the aromatic system. osti.gov

The introduction of substituents onto the benzofuran core modifies the electronic properties and thus the absorption spectrum.

Methyl Groups: The electron-donating methyl groups at positions 2 and 3 are likely to cause a small bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to the unsubstituted benzofuran.

Bromo Group: The bromine atom at position 7 will also influence the spectrum. Halogens can exert both an electron-withdrawing inductive effect and an electron-donating resonance effect. This dual nature, along with its position on the benzene ring, will modulate the energy of the electronic transitions, likely resulting in a further shift of the absorption bands.

Theoretical and Computational Chemistry Studies of 7 Bromo 2,3 Dimethyl 1 Benzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a basis for understanding molecular structure and properties.

Density Functional Theory (DFT) for Ground State Properties and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For 7-Bromo-2,3-dimethyl-1-benzofuran, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule, which is crucial for accurately predicting other properties. The theory posits that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. Studies on other substituted benzofurans have successfully used DFT to predict their geometric parameters.

Selection and Validation of Basis Sets for Computational Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. A larger and more flexible basis set generally yields more accurate results but at a higher computational cost. For a molecule containing a bromine atom, it is crucial to select a basis set that can adequately describe the electron distribution around this heavier element, often requiring the inclusion of polarization and diffuse functions. The selection of an appropriate functional, which approximates the exchange-correlation energy in DFT, is also critical. The validation of the chosen basis set and functional would typically involve comparing calculated properties with any available experimental data for related molecules to ensure the reliability of the computational model.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For instance, a computational study on a related N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide monomer calculated the HOMO and LUMO energies, revealing insights into its electronic properties and reactivity. emerald.com A similar analysis for this compound would pinpoint the regions of the molecule most likely to be involved in electron transfer processes.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Substituted Benzofuran (B130515) Derivative

| Parameter | Value (eV) |

| EHOMO | -6.312 |

| ELUMO | -2.795 |

| Energy Gap (ΔE) | 3.517 |

Note: This data is for N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide and is presented for illustrative purposes only. emerald.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the benzofuran ring and potentially over the aromatic system, indicating sites for electrophilic interaction. The bromine atom, being electronegative, would also influence the electrostatic potential distribution. Studies on substituted benzenes have demonstrated how different functional groups significantly alter the MEP, providing a basis for predicting intermolecular interactions.

Bonding and Interaction Analysis

Understanding the nature of chemical bonds and non-covalent interactions is crucial for predicting the physical and chemical properties of a compound. A detailed computational analysis of this compound would involve methods like Natural Bond Orbital (NBO) analysis to investigate the charge distribution, hybridization, and delocalization of electrons within the molecule. This would provide a quantitative picture of the bonding environment and the influence of the bromo and dimethyl substituents on the electronic structure of the benzofuran core.

While specific data for this compound is currently unavailable, the application of these established computational methodologies would undoubtedly provide a deeper understanding of its chemical nature. Future research dedicated to this compound is needed to fill the existing knowledge gap.

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. This analysis provides a quantitative measure of intermolecular and intramolecular interactions, which are crucial for understanding molecular stability and reactivity.

The stabilization energy, E(2), associated with these delocalization effects can be calculated. For instance, the interaction between a lone pair (LP) of oxygen and an antibonding π* orbital of the C=C bond in the furan (B31954) ring (LP(O) → π*(C=C)) would show significant stabilization energy, indicating electron delocalization. Similarly, interactions involving the bromine atom's lone pairs and the aromatic ring can be quantified. The methyl groups also contribute to hyperconjugation, though to a lesser extent, through the donation of electron density from their C-H σ bonds into adjacent antibonding orbitals.

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Benzofuran System

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O1) | π* (C2-C3) | 25.8 |

| LP (O1) | π* (C4-C5) | 5.2 |

| LP (Br7) | σ* (C6-C7) | 3.1 |

| π (C5-C6) | π* (C4-C7a) | 18.5 |

Note: This data is illustrative for a substituted benzofuran and not specific to this compound, as direct research data is unavailable.

Analysis of Noncovalent Interactions (NCI) and Atoms in Molecules (AIM)

The study of noncovalent interactions is essential for understanding how molecules interact with each other in the solid state and in biological systems. The Quantum Theory of Atoms in Molecules (AIM) and Noncovalent Interaction (NCI) analysis are two prominent methods used for this purpose.

AIM theory defines chemical bonds and atomic interactions based on the topology of the electron density. Critical points in the electron density are located and analyzed to characterize the nature of these interactions. For This compound , AIM analysis would likely reveal bond critical points (BCPs) corresponding to weak noncovalent interactions such as C-H···π interactions, where the hydrogen atoms of the methyl groups interact with the π-electron cloud of the benzene (B151609) ring of a neighboring molecule.

NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, provides a graphical representation of noncovalent interactions. For the title compound, NCI analysis would likely highlight regions of van der Waals interactions, steric clashes, and potentially weak hydrogen bonds or halogen bonds. The bromine atom at the 7-position could participate in halogen bonding (C-Br···X), a directional interaction that can influence crystal packing. Hirshfeld surface analysis is another tool used to visualize and quantify intermolecular contacts. For a similar molecule, 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, Hirshfeld analysis showed that H···H (51.2%), O···H/H···O (17.9%), and C···H/H···C (15.2%) contacts were the most significant contributors to crystal packing nih.gov.

Table 2: Expected Noncovalent Interactions in Crystalline this compound

| Interaction Type | Description |

| C-H···π | Interaction between methyl hydrogens and the aromatic ring of an adjacent molecule. |

| π-π Stacking | Stacking interactions between the benzofuran rings of neighboring molecules. nih.gov |

| Halogen Bonding | Potential interaction of the bromine atom with an electronegative atom on a neighboring molecule. |

| Van der Waals Forces | General dispersion forces contributing to overall crystal packing. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of molecules, such as vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra. These theoretical predictions can be correlated with experimental data to confirm the molecular structure and understand its electronic transitions.

For This compound , DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending modes of its functional groups. For example, the C-Br stretching frequency, the aromatic C-H stretching frequencies, and the vibrational modes of the methyl groups could be calculated. These calculated frequencies are often scaled to better match experimental values. In a study on 2-amino-7-bromo-5-oxo- researchgate.netbenzopyrano [2,3-b]pyridine-3-carbonitrile, DFT calculations were used to assign the vibrational modes observed in the experimental FT-IR and FT-Raman spectra nih.gov.

The UV-Vis absorption spectrum can also be predicted using Time-Dependent DFT (TD-DFT). This would reveal the electronic transitions, such as π→π* transitions, within the molecule. The presence of the bromine atom and methyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzofuran molecule. Studies on other benzofuran derivatives have shown that substituent effects can be accurately modeled using these methods nih.gov.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. A Potential Energy Surface (PES) map provides a visual representation of the energy of a molecule as a function of one or more of its internal coordinates, such as dihedral angles.

For This compound , the benzofuran ring system is largely planar and rigid. Therefore, the main conformational flexibility would arise from the rotation of the two methyl groups attached to the furan ring. A PES map could be generated by systematically rotating the dihedral angles of the methyl groups to identify the most stable (lowest energy) conformation and the energy barriers to rotation. While the rotation of the methyl groups is expected to have a relatively low energy barrier, steric interactions between the methyl groups and with the adjacent bromine atom could influence the preferred orientation. Conformational studies on related benzofuran derivatives, such as khellinone (B1209502) and visnaginone, have shown that DFT calculations can accurately predict the most stable conformers researchgate.net.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in optoelectronics, including frequency conversion and optical switching. Computational methods are instrumental in predicting the NLO properties of new organic molecules. The key NLO properties are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

For This compound , the presence of the electron-donating oxygen atom and methyl groups, along with the electron-withdrawing (via inductive effect) and polarizable bromine atom, suggests potential for NLO activity. The delocalization of π-electrons across the benzofuran system is a key factor for NLO response. DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ) of the molecule.

Studies on other molecules have shown that the introduction of a bromine atom can significantly enhance NLO properties. For example, research on bromo-substituted chromophores demonstrated that they exhibit significantly higher first molecular hyperpolarizability (β₀) values compared to their chloro-substituted counterparts researchgate.net. For the title compound, intramolecular charge transfer from the oxygen and methyl-substituted furan ring to the bromo-substituted benzene ring could contribute to a significant NLO response. The investigation of a bromo-substituted benzopyrano derivative revealed a large hyperpolarizability, suggesting its potential as an NLO material researchgate.net.

Table 3: Representative Calculated NLO Properties for a Bromo-Aromatic Compound

| Property | Value |

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 2.8 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 7.5 x 10⁻³⁰ esu |

Note: This data is illustrative for a generic bromo-aromatic compound and not specific to this compound.

Applications of 7 Bromo 2,3 Dimethyl 1 Benzofuran in Advanced Chemical Research

Potential Role as a Key Synthetic Intermediate and Building Block

The presence of a bromine atom on the benzofuran (B130515) ring system suggests that 7-Bromo-2,3-dimethyl-1-benzofuran could serve as a valuable intermediate in organic synthesis. Halogenated aromatic compounds are frequently used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Scaffold for the Construction of Complex Polycyclic Systems

Brominated benzofurans can be utilized in the synthesis of more complex, fused ring systems. The bromine atom provides a reactive handle for intramolecular and intermolecular cyclization reactions, which are key steps in the construction of polycyclic aromatic compounds. While specific examples for this compound are not readily found, the general reactivity of bromo-benzofurans in such transformations is well-established.

Precursor for Advanced Organic Synthesis Methodologies

The bromine atom in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are fundamental in modern organic synthesis for the creation of complex molecules from simpler starting materials. The methyl groups at the 2- and 3-positions could influence the reactivity and selectivity of these transformations.

Potential Contributions to Materials Science and Engineering

Benzofuran derivatives have shown promise in the development of new materials with interesting electronic and optical properties.

Development of Organic Electronic Materials

The core benzofuran structure is a good candidate for incorporation into organic electronic materials. Research on other benzofuran derivatives suggests that they can be used to construct molecules for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromine atom on this compound could be used to further functionalize the molecule and tune its electronic properties for specific device applications.

Applications in Functional Polymers and Dyes

The benzofuran moiety can be incorporated into polymer backbones or as pendant groups to create functional polymers with specific properties. The bromine atom offers a site for polymerization or for the attachment of other functional groups. Similarly, the chromophoric nature of the benzofuran ring system suggests potential applications in the design of novel dyes, where the substituents would influence the color and photophysical properties.

Potential Research in Catalysis and Ligand Design

While direct research on the catalytic applications of this compound is not apparent, the benzofuran scaffold can be used to design ligands for transition metal catalysts. The oxygen atom and the aromatic system can coordinate to metal centers, and the substituents on the ring can be varied to fine-tune the steric and electronic properties of the resulting catalyst. The bromine atom could be a site for attaching the benzofuran unit to a larger ligand framework.

Development of Chemical Probes for Research Tools

There is no specific information available in the scientific literature regarding the use of this compound for the development of chemical probes for research tools.

Future Directions and Emerging Research Avenues for 7 Bromo 2,3 Dimethyl 1 Benzofuran

Discovery of Novel and Efficient Synthetic Routes

The development of new and efficient synthetic pathways to access 7-Bromo-2,3-dimethyl-1-benzofuran and its derivatives is a primary research goal. While general methods for benzofuran (B130515) synthesis are well-established, tailoring these for the specific regiochemistry of this compound remains a key challenge. acs.orgresearchgate.net Future research is likely to focus on transition-metal-catalyzed reactions and one-pot procedures to improve yield, reduce waste, and increase atom economy. dtu.dk

One promising strategy involves the palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization. dtu.dk Adapting this method would require a suitably substituted 2-bromo-6-iodoanisole (B2946463) as a precursor. Another avenue is the further development of domino reactions, such as a "ring-cleavage-deprotection-cyclization" sequence starting from substituted tetrahydrofurans, which can introduce a remote bromide functionality. acs.org Additionally, direct bromination of 2,3-dimethyl-1-benzofuran represents a straightforward approach, although controlling the regioselectivity to favor the 7-position over other positions on the aromatic ring can be challenging and may require specific catalysts or directing groups. nih.gov

| Synthetic Strategy | Key Precursors | Potential Advantages | Key Challenges |

| Palladium-Catalyzed Cyclization | 2-bromo-6-iodoanisole, 2-butyne | High efficiency, good control over substitution | Synthesis of the specific di-halogenated precursor |

| Domino Reaction | Substituted 2-alkylidenetetrahydrofuran | Novelty, potential for complexity generation | Multi-step sequence, optimization of reaction conditions |

| Direct Bromination | 2,3-dimethyl-1-benzofuran | Atom economy, fewer steps | Controlling regioselectivity, potential for over-bromination |

Deepening Mechanistic Understanding of its Reactivity

A thorough understanding of the reactivity of this compound is crucial for its application as a chemical building block. The molecule's reactivity is governed by the interplay of its substituents. The electron-donating methyl groups at the C2 and C3 positions activate the furan (B31954) ring, particularly the C2-C3 double bond, towards electrophilic attack. Conversely, the bromine atom at the C7 position is an electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while also acting as a versatile functional handle.

Future mechanistic studies could explore:

Electrophilic Substitution: Investigating the kinetics and regioselectivity of reactions like nitration and Friedel-Crafts acylation to determine how the electronic effects of the substituents direct incoming electrophiles. researchgate.net

Metal-Catalyzed Cross-Coupling: The C7-Br bond is a prime site for reactions such as Suzuki, Heck, and Sonogashira coupling. rsc.org Detailed mechanistic studies would optimize conditions for creating C-C, C-N, and C-O bonds at this position, opening pathways to more complex derivatives.

Oxidation and Reduction: Probing the behavior of the benzofuran core under various oxidative conditions, which could lead to ring-opening or the formation of other heterocyclic systems. researchgate.net The kinetics of such reactions can be compared to other substituted benzofurans to build a comprehensive reactivity model. researchgate.net

Exploration of Supramolecular Assembly and Self-Organization

The field of supramolecular chemistry, which studies how molecules organize through non-covalent interactions, offers exciting prospects for this compound. researchgate.net The presence of both a bromine atom and an extended π-system suggests that this molecule can participate in specific and directional intermolecular interactions, leading to the formation of ordered materials like liquid crystals or organic co-crystals.

Key interactions to be explored include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming attractive interactions with nucleophilic sites on adjacent molecules. This is a powerful tool for directing crystal engineering. researchgate.net

π-π Stacking: The planar benzofuran ring system can stack with neighboring molecules, facilitating charge transport in organic electronic materials.

C-H···π and C-Br···π Interactions: These weaker, non-classical interactions can further stabilize crystal packing and influence the bulk properties of the material.

Future research will involve crystallizing the compound and its derivatives to study their solid-state structures. By analyzing the packing motifs, chemists can understand the rules governing their self-assembly and design new materials with tailored architectures and properties.

Integration with Machine Learning and AI in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and these tools can significantly accelerate the study of this compound. acs.orgnih.gov Given the relative scarcity of experimental data for this specific compound, predictive modeling can fill crucial knowledge gaps.

Potential applications include:

Property Prediction: ML models, trained on large chemical databases, can predict key physicochemical properties such as solubility, boiling point, and toxicity, as well as more complex electronic properties relevant to materials science. neurips.ccnih.govresearchgate.net

Reaction Outcome and Synthesis Planning: AI tools can predict the most likely products of a given reaction and suggest optimal reaction conditions. digitellinc.com Retrosynthesis software can propose novel and efficient synthetic routes to the target molecule and its derivatives, mining millions of published reactions to identify the most promising pathways. nih.govnih.gov

Data-Driven Discovery: By analyzing structure-property relationships across vast datasets of related compounds, ML algorithms can identify this compound as a candidate for specific applications and guide the design of new derivatives with enhanced performance. nih.gov

| AI/ML Application | Objective | Potential Impact |

| Quantitative Structure-Property Relationship (QSPR) | Predict physicochemical and electronic properties. researchgate.net | Rapid screening and prioritization of derivatives without synthesis. |

| Retrosynthetic Analysis | Design novel and efficient synthetic routes. nih.gov | Reduction in experimental time and resources; discovery of non-intuitive pathways. |

| Reaction Condition Optimization | Recommend optimal solvents, catalysts, and temperatures. youtube.com | Increased reaction yields and reduced byproducts; greener chemistry. |

Expanding Non-Therapeutic Applications in Specialty Chemicals and Advanced Materials

Beyond fundamental research, this compound holds potential as a key intermediate in the synthesis of specialty chemicals and advanced materials. Its unique combination of a stable, planar heterocyclic core and a reactive bromine handle makes it a valuable building block.

Emerging application areas include:

Organic Electronics: Benzofuran derivatives are known for their intriguing electronic properties and are used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govfrontiersin.org The 7-bromo position allows for the molecule to be incorporated into larger conjugated systems or polymers via cross-coupling reactions, enabling the tuning of electronic and photophysical properties. acs.org

Functional Polymers: Polymerization or co-polymerization of derivatives of this compound could lead to new materials with high thermal stability, specific optical properties, or tailored refractive indices for applications in coatings, films, or specialty plastics.

Chemical Probes: The benzofuran scaffold can exhibit fluorescence. nih.gov The C7-Br group provides a site for attaching other functional units, making it a candidate for the development of new fluorescent probes for chemical or biological sensing, where the bromine could be used to modulate the electronic properties or as a reactive site for conjugation.

The exploration of these future directions will undoubtedly uncover new chemistry and applications for this compound, establishing it as a versatile scaffold in the landscape of modern chemical science.

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 7-Bromo-2,3-dimethyl-1-benzofuran with high purity?

To optimize synthesis, use palladium-catalyzed cross-coupling reactions or electrophilic aromatic substitution, ensuring precise control of bromination and methylation steps. For example, substituent positioning can be validated via X-ray crystallography to confirm regioselectivity . Key steps include:

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient).

- Characterization : Combine / NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

- Yield optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios of brominating agents (e.g., NBS) to avoid over-substitution .

Which spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

- NMR spectroscopy : Identify methyl groups (δ 2.1–2.5 ppm for ) and aromatic protons (δ 6.8–7.5 ppm). Use DEPT to distinguish quaternary carbons.

- X-ray diffraction : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) .

- FT-IR : Confirm functional groups (C=O stretches at ~1700 cm, if applicable).

- Elemental analysis : Verify purity (>97%) by matching calculated and observed C/H/Br ratios .

Advanced Research Questions

How can crystallographic tools like SHELX and ORTEP-III enhance structural analysis of benzofuran derivatives?

- SHELX : Use

SHELXLfor refining crystal structures against high-resolution data. Key parameters include:

R1 = Σ||F₀| - |F꜀|| / Σ|F₀| (target: <0.05)

wR2 = [Σw(F₀² - F꜀²)² / Σw(F₀²)²]^½ (target: <0.12)

For disordered structures, apply PART and SUMP commands to model split positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.